(S)-1-(4-Chlorophenyl)ethanol
CAS No.: 99528-42-4
Cat. No.: VC21187362
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99528-42-4 |
|---|---|
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | (1S)-1-(4-chlorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 |
| Standard InChI Key | MVOSNPUNXINWAD-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)Cl)O |
| SMILES | CC(C1=CC=C(C=C1)Cl)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)O |
Introduction
Chemical Identity and Structure
(S)-1-(4-Chlorophenyl)ethanol is a chiral alcohol featuring a hydroxyl group attached to a benzylic carbon with (S) stereochemistry. This optically active compound has several synonyms in scientific literature.
Basic Information
| Parameter | Value |
|---|---|
| IUPAC Name | (1S)-1-(4-chlorophenyl)ethanol |
| CAS Number | 99528-42-4 |
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC(C1=CC=C(C=C1)Cl)O |
| PubChem CID | 6950175 |
Common Synonyms
The compound is also known by several alternative names:
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(S)-4-Chloro-Alpha-Methylbenzyl Alcohol
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(S)-4-Chloro-1-phenylethanol
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(S)-1-(4-Chloro-phenyl)-ethanol
Physical Properties
(S)-1-(4-Chlorophenyl)ethanol possesses distinct physical characteristics that are important for its identification, purification, and application in research settings.
Fundamental Physical Characteristics
| Property | Value |
|---|---|
| Physical State | Liquid |
| Density | 1.175 |
| Boiling Point | 240.6 °C at 760 mmHg |
| Flash Point | 110°C |
| Optical Rotation | -48° (c=1 in chloroform) |
| Refractive Index | 1.544 |
These physical properties are crucial for researchers working with this compound, as they provide benchmarks for verifying compound identity and purity .
Spectroscopic Data
Spectroscopic data for (S)-1-(4-Chlorophenyl)ethanol has been reported in literature, providing reference values for structural confirmation:
NMR data has been identified for similar compounds. For related chlorophenylethanol compounds, the typical 1H NMR pattern includes:
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Methyl group signals around δ 1.50 (d, J ≈ 6.4 Hz)
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Hydroxyl proton signal around δ 1.9-2.0 (s)
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Methine proton signal around δ 4.8-5.3 (q, J ≈ 6.4 Hz)
Chemical Properties and Reactivity
As a secondary alcohol with a chiral center, (S)-1-(4-Chlorophenyl)ethanol demonstrates chemical behavior typical of alcohols while maintaining its stereochemical integrity under appropriate conditions.
Reactivity Profile
The compound contains two primary reactive sites:
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The hydroxyl group, which can participate in typical alcohol reactions including esterification, oxidation, and dehydration
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The chlorophenyl group, which can undergo aromatic substitution reactions
| Hazard Information | Details |
|---|---|
| Risk Phrases | R20/21/22; R36/37/38 |
| Safety Phrases | S26 |
| Signal Word | Warning |
| Hazard Statements | H302-H312-H315-H319-H332-H335 |
| Precautionary Statements | P261-P280-P305 + P351 + P338 |
These classifications indicate that the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause eye and respiratory irritation. Appropriate safety measures should be employed when handling this material .
Synthesis Methods
Several methods exist for the preparation of (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric purity.
Asymmetric Reduction of Ketones
One common approach involves the asymmetric reduction of 4-chloroacetophenone using chiral catalysts:
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Enzymatic reduction using alcohol dehydrogenases
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Catalytic asymmetric transfer hydrogenation with ruthenium or rhodium catalysts
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CBS (Corey-Bakshi-Shibata) reduction using oxazaborolidine catalysts
Applications in Research and Industry
(S)-1-(4-Chlorophenyl)ethanol serves multiple purposes in organic synthesis and pharmaceutical development.
As a Chiral Building Block
The compound is utilized as a valuable chiral building block in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume